(2-Methylphenyl)phosphane
CAS No.: 53772-59-1
Cat. No.: VC14195957
Molecular Formula: C7H9P
Molecular Weight: 124.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53772-59-1 |
|---|---|
| Molecular Formula | C7H9P |
| Molecular Weight | 124.12 g/mol |
| IUPAC Name | (2-methylphenyl)phosphane |
| Standard InChI | InChI=1S/C7H9P/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3 |
| Standard InChI Key | KYLUAQBYONVMCP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1P |
Introduction
Physical and Chemical Properties
Structural and Physicochemical Characteristics
The compound exists as a white crystalline solid with a cone angle of 194°, which influences its coordination behavior .
Synthesis Methods
Grignard Reagent Approach
The classical synthesis involves reacting 2-bromotoluene with magnesium to form a Grignard reagent, followed by reaction with phosphorus trichloride (PCl₃) :
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Grignard Formation:
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2-bromotoluene (117 mmol) in THF reacts with magnesium turnings (128 mmol) under reflux.
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Phosphine Synthesis:
Reduction of Phosphine Oxides
Tri-o-tolylphosphine oxide can be reduced to the phosphine using sodium borohydride (NaBH₄) or oxalyl chloride under inert conditions :
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Example:
Applications in Catalysis and Coordination Chemistry
Role in Cross-Coupling Reactions
Tri-o-tolylphosphine serves as a ligand in palladium-catalyzed coupling reactions, enhancing reaction rates and selectivity due to its steric and electronic effects :
| Reaction Type | Example Application | Conditions | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Synthesis of biphenyl derivatives | Pd(OAc)₂, K₂CO₃, THF/H₂O, 90°C | High yields (>70%) |
| Heck Reaction | Arylation of alkenes | PdCl₂, P(o-tol)₃, Na₂CO₃, DMF | Good functional group tolerance |
| Buchwald-Hartwig | Amination of aryl halides | Pd₂(dba)₃, P(o-tol)₃, Cs₂CO₃ | Efficient for electron-rich substrates |
Coordination with Transition Metals
The ligand forms stable complexes with metals like Rh, Ir, and Cu, which are active in hydrogenation and catalytic cycles :
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Rhodium Complexes:
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Copper Complexes:
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Copper(I) tris(tris(2-methylphenyl)phosphine) complexes catalyze redox reactions and substitutions.
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| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| R22 | Harmful if swallowed | Avoid ingestion; rinse mouth |
| R36/37/38 | Irritating to eyes, skin, and respiratory system | Use gloves, goggles, and masks |
| WGK 3 | Harmful to aquatic organisms | Dispose of waste properly |
Recent Research and Developments
Photocatalytic Applications
A 2021 study demonstrated the use of P(o-tol)₃ in photocatalytic arylation of PH₃, highlighting its role in stabilizing reactive intermediates .
Electrochemical Reduction
Recent advances in electrochemical reduction of triarylphosphine oxides to phosphines using aluminum anodes offer scalable recycling methods .
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